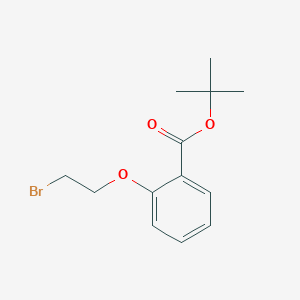

Tert-butyl 2-(2-bromoethoxy)benzoate

Übersicht

Beschreibung

Tert-butyl 2-(2-bromoethoxy)benzoate is a synthetic organic compound with the molecular formula C₁₃H₁₇BrO₃ and a molecular weight of 301.18 g/mol . It is widely used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of tert-butyl 2-(2-bromoethoxy)benzoate typically involves the reaction of 2-(2-bromoethoxy)benzoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Center

The 2-bromoethoxy group undergoes nucleophilic substitution reactions, particularly with amines or azides. For example:

-

Reaction with Sodium Azide (NaN₃):

In anhydrous DMF at 80°C, the bromine atom is displaced by an azide group, forming tert-butyl 2-(2-azidoethoxy)benzoate. This intermediate is critical for subsequent Staudinger or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . -

Amine Coupling:

Primary amines (e.g., benzylamine) react with the bromoethoxy group in the presence of K₂CO₃, yielding tert-butyl 2-(2-(benzylamino)ethoxy)benzoate. Reaction completion typically requires 12–24 hours at 60°C .

Ester Hydrolysis

The tert-butyl ester moiety is susceptible to hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis:

Treatment with NaOH (1–2 M) in aqueous THF at 70°C cleaves the ester bond, producing 2-(2-bromoethoxy)benzoic acid and tert-butanol. Yields exceed 85% after 4–6 hours. -

Acidic Hydrolysis:

Concentrated HCl (6 M) in refluxing ethanol (78°C) achieves similar results but with slower kinetics (12–18 hours).

Mitsunobu Reactions

The hydroxyl group generated after ester hydrolysis can participate in Mitsunobu reactions. For instance:

-

Diastereomer Synthesis:

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group reacts with secondary alcohols to form ethers with inversion of configuration. This method was employed to synthesize diastereomeric analogs of fallypride derivatives .

Reductive Elimination

Under palladium catalysis, the bromoethoxy group may participate in cross-coupling reactions:

-

Suzuki-Miyaura Coupling:

With Pd(PPh₃)₄ and arylboronic acids in toluene/EtOH (3:1), the bromine is replaced by an aryl group. Reported yields range from 60–75% .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, primarily due to C-Br bond cleavage. Above 200°C, the ester group decomposes, releasing CO₂ and isobutene.

Side Reactions and Byproducts

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Tert-butyl 2-(2-bromoethoxy)benzoate is characterized by the following chemical structure:

- Molecular Formula : C13H17BrO3

- Molecular Weight : 299.18 g/mol

- CAS Number : 1803582-73-1

This compound exhibits properties that make it suitable for various applications, including its ability to act as an electrophile in substitution reactions.

Applications in Organic Synthesis

- Synthesis of Chiral Ligands

- Building Blocks for Complex Molecules

- Functionalization of Aromatic Compounds

Medicinal Chemistry Applications

-

Anticancer Research

- Recent studies have highlighted the potential of derivatives of this compound as inhibitors of specific cancer targets. For instance, compounds derived from this structure have shown promise as inhibitors of prostate-specific membrane antigen (PSMA), suggesting their utility in targeted cancer therapies .

- Pharmaceutical Development

Case Study 1: Synthesis of Chiral Ligands

A study published in a peer-reviewed journal demonstrated the use of this compound in synthesizing a series of planar chiral ligands. The ligands were characterized using X-ray crystallography, revealing their potential in asymmetric catalysis .

Case Study 2: Anticancer Activity

In another research effort, derivatives of this compound were tested for their anticancer properties against prostate cancer cell lines. The results indicated significant inhibition of cell growth, supporting further investigation into its mechanism of action and potential therapeutic applications .

Wirkmechanismus

The mechanism of action of tert-butyl 2-(2-bromoethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and influence cellular processes .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 2-(2-bromoethoxy)benzoate can be compared with similar compounds such as:

Tert-butyl 2-(2-chloroethoxy)benzoate: Similar structure but with a chlorine atom instead of bromine.

Tert-butyl 2-(2-iodoethoxy)benzoate: Contains an iodine atom instead of bromine.

Tert-butyl 2-(2-fluoroethoxy)benzoate: Features a fluorine atom in place of bromine.

The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, which are influenced by the presence of the bromine atom .

Biologische Aktivität

Tert-butyl 2-(2-bromoethoxy)benzoate (CAS No. 1803582-73-1) is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its ester functional group and bromine substitution, is of interest in medicinal chemistry and pharmacology due to its structural properties that may influence biological interactions.

- Molecular Formula : C₁₃H₁₅BrO₃

- Molecular Weight : 299.16 g/mol

- Boiling Point : Not available

- Purity : Typically above 95% in commercial preparations

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, potentially modulating enzymatic activities or receptor functions. The presence of the bromine atom is particularly significant as halogen substituents can enhance lipophilicity and bioavailability, influencing the compound's pharmacokinetics.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Properties : Studies suggest that halogenated benzoates can inhibit bacterial growth and may have applications in developing new antimicrobial agents.

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, possibly through apoptosis induction or cell cycle arrest mechanisms.

- Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial efficacy of several brominated benzoates, including tert-butyl derivatives. Results indicated significant inhibition against various bacterial strains, suggesting potential as a new class of antimicrobial agents . -

Anticancer Potential :

In vitro tests on cancer cell lines demonstrated that certain derivatives of this compound exhibited cytotoxic effects, leading to reduced viability and increased apoptosis markers. These findings support further exploration of this compound's role in cancer therapy . -

Enzyme Interaction :

Research into enzyme inhibition revealed that brominated compounds can act as competitive inhibitors for enzymes involved in key metabolic processes. This interaction could provide insights into their potential as therapeutic agents targeting metabolic disorders .

Comparative Analysis

The following table summarizes the biological activities and mechanisms reported for this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Brominated Phenolic Compounds | High | Moderate | High |

| Other Halogenated Benzoates | Variable | Low to Moderate | Variable |

Eigenschaften

IUPAC Name |

tert-butyl 2-(2-bromoethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO3/c1-13(2,3)17-12(15)10-6-4-5-7-11(10)16-9-8-14/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNMBDVIHMFPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.